molecular formula C15H18N4O3 B5508304 1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide

1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B5508304
M. Wt: 302.33 g/mol
InChI Key: RMHXIBOKPFXVNR-UHFFFAOYSA-N
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Description

The compound is a part of the pyrazole derivative family, which are compounds known for their varied applications in pharmaceutical and agricultural industries due to their significant biological activities. The specific compound has been synthesized and analyzed for various properties and structural characteristics.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide", typically involves cyclocondensation reactions, annulation methods, or substitution reactions starting from acetyl or ethyl ester precursors. These reactions can involve Knoevenagel condensation or reactions with hydrazine derivatives in acidic or basic mediums (Beck & Lynch, 1987), (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. These studies reveal the orientation of substituents around the pyrazole core and the overall conformation of the molecule. For instance, certain derivatives show the phenyl rings oriented almost perpendicular to the pyrazole ring (Kettmann & Svetlik, 2003).

Scientific Research Applications

Pyrazole derivatives, such as 1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, are important in various fields of chemical research due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety is recognized as a pharmacophore, playing a crucial role in many biologically active compounds. This makes it an interesting template for both combinatorial and medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).

Reactivity and Synthetic Utility

The reactivity of certain pyrazole derivatives, including this compound, makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. These compounds include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile products, highlighting their importance in the synthesis of various classes of heterocyclic compounds and dyes (M. A. Gomaa & H. Ali, 2020).

Therapeutic Applications

Recent patents and literature have documented the therapeutic applications of pyrazoline derivatives, emphasizing their significance in drug development. These derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The versatility of pyrazoline derivatives in therapeutic applications is a testament to their potential in the development of new drugs and treatment strategies (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

properties

IUPAC Name

1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-4-18-9-13(19(21)22)14(17-18)15(20)16-11(3)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHXIBOKPFXVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(C)C2=CC=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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